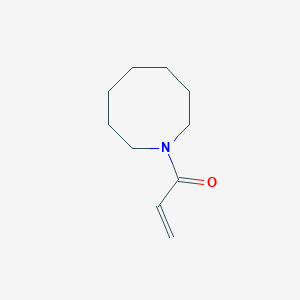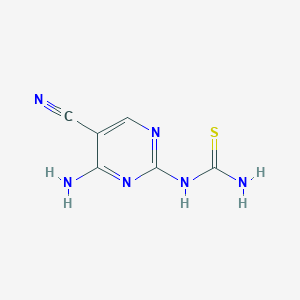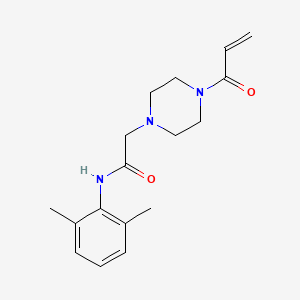
1-(1-Azocanyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azocanyl)-2-propen-1-one is an organic compound characterized by the presence of an azocane ring attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azocanyl)-2-propen-1-one typically involves the reaction of azocane with propenone under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of azocane to propenone, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azocanyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The azocane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted azocane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(1-Azocanyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can inhibit the growth of microbial biofilms by disrupting cell membrane integrity and interfering with essential metabolic pathways . The azocane ring plays a crucial role in its bioactivity, allowing it to interact with various biological targets.
Comparison with Similar Compounds
- 1-(1-Azocanyl)-2-oxohydrazinolate
- 2-(1-Azocanyl)-N’-(4-chlorobenzylidene)acetohydrazide
- 1-(1-Azocanyl)-3-cyclopentyl-1-propanone
Comparison: 1-(1-Azocanyl)-2-propen-1-one stands out due to its unique combination of the azocane ring and propenone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(azocan-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-8-6-4-3-5-7-9-11/h2H,1,3-9H2 |
InChI Key |
DJVFOLSWMAGGAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B11032569.png)
![Tetramethyl 5',5',8'-trimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032582.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11032588.png)
![6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone](/img/structure/B11032594.png)
![4,7-dioxo-N-(4-phenoxyphenyl)-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11032599.png)
![7-Amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11032604.png)

![N-(4-ethylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032618.png)
![2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11032625.png)
![Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032626.png)
![N-(2-{9-[(2,6-Dimethoxy-3-pyridinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}ethyl)cyclopropanecarboxamide](/img/structure/B11032630.png)
![N-[2-(13-Benzothiazol-2-YL)phenyl]but-2-ynamide](/img/structure/B11032636.png)
![1-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11032644.png)
